(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
“(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide” is a synthetic organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide” typically involves multi-step organic reactions. The starting materials may include ethylamine, 4-fluoroaniline, thiophene-2-carboxylic acid, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the imino group may produce an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazinane derivatives with potential biological activities.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases, such as cancer, bacterial infections, or inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of “(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-ethyl-2-[(4-chlorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
- (2Z)-N-ethyl-2-[(4-bromophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
Uniqueness
The unique features of “(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide” include the presence of the fluorophenyl group, which may enhance its biological activity and stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H18FN3O2S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-ethyl-2-(4-fluorophenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H18FN3O2S2/c1-2-20-17(24)15-10-16(23)22(11-14-4-3-9-25-14)18(26-15)21-13-7-5-12(19)6-8-13/h3-9,15H,2,10-11H2,1H3,(H,20,24) |
InChI Key |
LJHUGUHRLLFLRU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)F)S1)CC3=CC=CS3 |
Origin of Product |
United States |
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